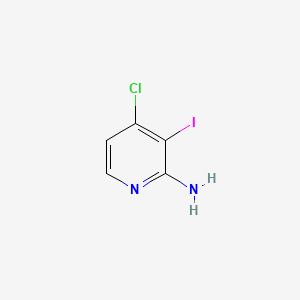

4-Chloro-3-iodopyridin-2-amine

説明

Context within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of organic compounds that have a pyridine ring substituted with one or more halogen atoms. The presence, type, and position of these halogens significantly influence the chemical reactivity and physical properties of the molecule. In 4-Chloro-3-iodopyridin-2-amine, the chlorine at position 4 and the iodine at position 3 create a specific reactivity profile. cymitquimica.com

The chlorine atom acts as a leaving group in nucleophilic aromatic substitution reactions, while the iodine atom is particularly amenable to participation in cross-coupling reactions, a cornerstone of modern organic synthesis. This dual functionality allows for sequential and site-selective modifications, a highly desirable characteristic for building complex molecular frameworks. The amino group at the 2-position further modulates the electronic properties of the pyridine ring and can itself be a site for further chemical derivatization, such as in Buchwald-Hartwig amination reactions. cymitquimica.com

Significance as a Heterocyclic Scaffold for Advanced Chemical Synthesis

The structure of this compound serves as a versatile heterocyclic scaffold, a core structure upon which larger, more complex molecules can be assembled. a2bchem.com Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the precise arrangement of atoms is critical for biological activity. a2bchem.comchemicalbook.com

The differential reactivity of the chloro and iodo substituents allows chemists to orchestrate a series of reactions with a high degree of control over the final product's structure. a2bchem.com For instance, the iodine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. Subsequently, the less reactive chloro group can be displaced by a nucleophile under different reaction conditions. This strategic, stepwise approach is a powerful tool in the synthesis of novel compounds with potential therapeutic or agricultural applications.

Broad Research Trajectory and Interdisciplinary Relevance

The research trajectory of this compound extends beyond synthetic organic chemistry into medicinal chemistry and materials science. cymitquimica.comchemicalbook.com In medicinal chemistry, this compound is a key building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its structural motifs are found in various compounds being investigated for the treatment of diseases such as cancer. chemicalbook.com

In the field of materials science, the incorporation of halogenated pyridines like this compound into polymers or other organic materials can bestow desirable properties such as enhanced thermal stability, flame retardancy, or specific electronic characteristics. chemicalbook.com The interdisciplinary relevance of this compound underscores its importance as a versatile tool for innovation across multiple scientific domains.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H4ClIN2 | nih.gov |

| Molecular Weight | 254.45 g/mol | nih.gov |

| CAS Number | 417721-69-8 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | Room Temperature, sealed in dry, dark place | sigmaaldrich.com |

Reactivity Profile of Halogenated Pyridines

The following table provides a comparative overview of the reactivity of different halogen substituents on a pyridine ring, which is central to understanding the synthetic utility of this compound.

| Halogen | Position on Pyridine Ring | Reactivity in Nucleophilic Substitution | Reactivity in Cross-Coupling |

| Fluorine | 2 | High, occurs at ambient temperature | Lower |

| Chlorine | 4 | Moderate, requires elevated temperatures | Moderate |

| Iodine | 3 | Low | High, favorable for oxidative addition |

This differential reactivity is a key principle exploited in the synthetic applications of molecules like this compound.

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMULFKDCVPGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629107 | |

| Record name | 4-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

417721-69-8 | |

| Record name | 4-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-iodopyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Chloro 3 Iodopyridin 2 Amine

Established Synthetic Pathways to the 4-Chloro-3-iodopyridin-2-amine Core

Established synthetic routes to this compound often involve multi-step sequences starting from readily available pyridine (B92270) precursors. These methods focus on the controlled introduction of the halogen and amine functionalities onto the pyridine ring.

Multi-Step Synthesis from Pyridine Precursors

The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-4-aminopyridine. chemicalbook.comchemicalbook.com A common approach involves the direct iodination of 2-chloro-4-aminopyridine using an iodinating agent such as iodine monochloride in the presence of a base and a suitable solvent. chemicalbook.comchemicalbook.comchemicalbook.com This reaction typically requires heating to proceed to completion. chemicalbook.comchemicalbook.com

A general procedure for this synthesis is as follows: To a solution of 2-chloro-4-aminopyridine in glacial acetic acid, sodium acetate (B1210297) trihydrate and iodine monochloride are added. chemicalbook.comchemicalbook.com The reaction mixture is then heated, for instance at 70°C, for several hours. chemicalbook.comchemicalbook.com After the reaction is complete, the product is isolated through extraction and purified by column chromatography. chemicalbook.comchemicalbook.comchemicalbook.com The synthesis of the precursor, 2-chloro-4-aminopyridine, itself involves a multi-step sequence starting from pyridine. google.com

Table 1: Example of a Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2-chloro-4-aminopyridine | Iodine monochloride, Sodium acetate trihydrate, Glacial acetic acid, 70°C, 16h | This compound | 45% |

Data compiled from multiple sources. chemicalbook.comchemicalbook.com

Sequential Halogenation and Amination Strategies

The synthesis of this compound inherently involves a sequence of halogenation and amination steps. In the context of the previously described method, the starting material, 2-chloro-4-aminopyridine, is already halogenated and aminated. The key subsequent step is a selective iodination at the 3-position of the pyridine ring.

The process can be viewed as a sequential strategy where the pyridine core is first functionalized with a chlorine atom and an amino group, followed by a regioselective iodination. The synthesis of the 2-chloro-4-aminopyridine precursor can be achieved through various methods, one of which involves the reaction of 2-chloro-4-nitropyridine (B32982) oxide with an iron powder in acetic acid, followed by purification. google.com This highlights the sequential nature of introducing the required functional groups onto the pyridine backbone.

Regioselective Synthesis Approaches

The regioselectivity of the iodination step is a critical aspect of the synthesis of this compound. The directing effects of the existing substituents on the pyridine ring, namely the 2-chloro and 4-amino groups, play a crucial role in determining the position of the incoming iodine atom. The amino group at the 4-position is an activating group and an ortho-, para-director, while the chlorine atom at the 2-position is a deactivating group and an ortho-, para-director. The observed iodination at the 3-position suggests a complex interplay of these electronic effects.

Studies on the functionalization of substituted 2-chloropyridines have shown that the regioselectivity of metalation and subsequent reactions can be influenced by the substituents present on the ring. mdpi.com For instance, the lithiation of a 2-alkenyl-substituted isonicotinic acid followed by reaction with an electrophile resulted in exclusive functionalization at the desired position, demonstrating the potential for highly regioselective synthesis. mdpi.com While not directly applied to this compound in the cited literature, these principles of regioselective functionalization are fundamental to achieving the desired substitution pattern.

Advanced Methodologies for this compound Synthesis

More advanced synthetic methods are continually being developed to improve the efficiency, selectivity, and scope of pyridine functionalization. These include catalytic approaches and novel amination techniques.

Catalytic Approaches in Halogenation and Cross-Coupling Reactions

Catalytic methods, particularly those involving transition metals, are powerful tools for the synthesis of substituted pyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of C-C bonds with halogenated pyridines. acs.orgacs.orgnih.gov While these are not direct methods for the synthesis of this compound, they represent a key strategy for the further functionalization of this and other halopyridines. The development of site-selective cross-coupling reactions of polyhalogenated pyridines allows for the controlled introduction of various substituents. nih.gov

Recent advancements in pyridine halogenation include the use of designed phosphine (B1218219) reagents to achieve selective halogenation at specific positions. researchgate.net Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence that temporarily transforms pyridines into reactive intermediates, allowing for highly regioselective halogenation under mild conditions. chemrxiv.org These methods offer alternative strategies for the synthesis of specifically substituted halopyridines.

Novel Amination Techniques for Pyridine Systems

The introduction of an amino group onto a pyridine ring is a fundamental transformation in organic synthesis. While traditional methods exist, novel amination techniques offer milder reaction conditions and broader functional group tolerance. One such strategy involves the conversion of pyridines into phosphonium (B103445) salts, which can then react with sodium azide (B81097) to form iminophosphoranes, versatile precursors to various nitrogen-containing functional groups. nih.gov

Another approach is the direct amination of pyridine N-oxides, which can be converted to 2-aminopyridines in a one-pot reaction using Ts2O and t-BuNH2, followed by deprotection. researchgate.net Base-promoted selective amination of polyhalogenated pyridines using sodium tert-butoxide in water also provides an environmentally friendly alternative. acs.org Furthermore, N-aminopyridinium salts, synthesized through the N-amination of pyridines with electrophilic aminating reagents, serve as bifunctional amine precursors. nih.gov These advanced amination methods, while not all directly applied to the synthesis of this compound, represent the cutting edge of pyridine functionalization and could potentially be adapted for its synthesis.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and enhanced selectivity compared to conventional heating methods. acs.orgwikipedia.org The application of microwave irradiation in the synthesis of halogenated pyridines, including this compound, offers a promising alternative to traditional thermal methods. The core principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. wikipedia.org

While a specific, documented microwave-assisted procedure for the direct synthesis of this compound is not extensively reported in the literature, a plausible synthetic strategy can be extrapolated from established conventional methods and the general principles of MAOS. The conventional synthesis typically involves the iodination of a 2-amino-4-chloropyridine (B16104) precursor. nih.gov A proposed microwave-assisted route would likely involve the following key steps:

Reactant Mixture Preparation: A mixture of 2-amino-4-chloropyridine, an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), and a suitable solvent would be prepared in a microwave-transparent reaction vessel. The choice of solvent is crucial in MAOS, with polar solvents that efficiently absorb microwave radiation being preferred. rsc.org

Microwave Irradiation: The reaction vessel would be subjected to microwave irradiation at a controlled temperature and for a specific duration. These parameters would be optimized to maximize the yield of the desired product while minimizing the formation of byproducts.

Work-up and Purification: Following the reaction, the mixture would be cooled, and the product would be isolated and purified using standard techniques such as extraction and chromatography.

The advantages of employing a microwave-assisted approach for this synthesis are manifold. The rapid heating can significantly reduce the reaction time from several hours, as required in conventional methods, to mere minutes. acs.org This acceleration can also lead to improved yields by minimizing the degradation of reactants and products that can occur with prolonged heating.

The following interactive table outlines a hypothetical comparison between a conventional and a proposed microwave-assisted synthesis of this compound, based on typical outcomes observed in related heterocyclic syntheses. acs.orgnih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Proposed) |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Temperature | Typically elevated (e.g., 70-100 °C) | Precisely controlled, often higher achievable temperatures |

| Yield | Moderate | Potentially higher |

| Byproduct Formation | Can be significant due to prolonged heating | Often reduced due to shorter reaction times |

| Energy Consumption | Higher | Lower |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield and purity of the target compound while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be systematically varied to achieve optimal outcomes.

Key Parameters for Optimization:

Choice of Iodinating Agent: The reactivity and selectivity of the iodination step are highly dependent on the choice of the iodinating agent. Common reagents include iodine monochloride (ICl) and N-iodosuccinimide (NIS). The optimal agent will provide the desired product with high regioselectivity and minimal side reactions.

Solvent: The solvent plays a crucial role in dissolving the reactants, facilitating heat transfer, and influencing the reaction pathway. For the synthesis of this compound, polar aprotic solvents or acidic solvents like glacial acetic acid have been used. nih.gov Optimization would involve screening a range of solvents to identify the one that affords the best balance of solubility, reaction rate, and ease of removal.

Temperature: The reaction temperature significantly affects the rate of reaction. While higher temperatures generally lead to faster reactions, they can also promote the formation of undesired byproducts. The optimal temperature is the lowest temperature at which the reaction proceeds at a reasonable rate to completion.

Reaction Time: The duration of the reaction is another critical parameter. Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long times can lead to product degradation and the formation of impurities. The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time.

Stoichiometry of Reactants: The molar ratio of the reactants, particularly the iodinating agent relative to the 2-amino-4-chloropyridine substrate, needs to be carefully controlled to ensure complete conversion of the starting material without using a large excess of expensive reagents.

The following interactive data table presents hypothetical data from a series of experiments aimed at optimizing the yield of this compound by varying the iodinating agent and temperature, while keeping other parameters constant.

| Experiment | Iodinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Iodine Monochloride (ICl) | 50 | 8 | 45 |

| 2 | Iodine Monochloride (ICl) | 70 | 4 | 65 |

| 3 | Iodine Monochloride (ICl) | 90 | 2 | 58 |

| 4 | N-Iodosuccinimide (NIS) | 50 | 12 | 40 |

| 5 | N-Iodosuccinimide (NIS) | 70 | 6 | 72 |

| 6 | N-Iodosuccinimide (NIS) | 90 | 3 | 68 |

Synthetic Challenges and Limitations Associated with this compound

The synthesis of this compound, while achievable, presents several challenges and limitations that need to be addressed to ensure an efficient and selective process.

Regioselectivity Control in Halogenation and Functionalization

A primary challenge in the synthesis of this compound is achieving the desired regioselectivity during the iodination of the 2-amino-4-chloropyridine precursor. The pyridine ring is an electron-deficient heterocycle, and the positions of the existing substituents (the amino and chloro groups) play a significant role in directing the incoming electrophile (the iodine species).

The amino group at the 2-position is an activating, ortho-, para-directing group, while the chloro group at the 4-position is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance, determines the position of iodination. The desired product is formed by iodination at the 3-position, which is ortho to both the amino and the chloro substituents. However, there is a potential for the formation of other regioisomers, such as iodination at the 5-position.

Controlling this regioselectivity often requires careful selection of the iodinating agent and reaction conditions. chemrxiv.org For instance, the use of a bulky iodinating agent might favor substitution at the less sterically hindered position. The acidity of the reaction medium can also influence the directing ability of the amino group by affecting its protonation state.

Furthermore, subsequent functionalization of the this compound molecule can also pose regioselectivity challenges. The presence of multiple reactive sites (the amino group and the two halogen atoms) means that careful control of reaction conditions is necessary to achieve selective modification at a specific position.

Strategies for Enhancing Purity and Overall Synthetic Yield

Strategies to Enhance Yield:

Optimization of Reaction Parameters: As discussed in section 2.3, systematically optimizing factors such as temperature, reaction time, solvent, and reactant stoichiometry is crucial for maximizing the conversion of the starting material to the desired product.

Use of Catalysts: In some cases, the use of a suitable catalyst can accelerate the reaction and improve the yield by lowering the activation energy and promoting the desired reaction pathway.

Strategies to Enhance Purity:

Effective Work-up Procedures: A proper work-up procedure after the reaction is essential to remove unreacted starting materials, reagents, and soluble byproducts. This typically involves quenching the reaction, followed by extraction and washing steps.

Chromatographic Purification: Due to the potential for the formation of regioisomers and other impurities, chromatographic techniques are often necessary to obtain highly pure this compound. Column chromatography using silica (B1680970) gel is a common method. nih.gov

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for removing impurities and obtaining a crystalline product of high purity.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially when isomers are difficult to separate by conventional column chromatography, preparative HPLC can be employed.

By implementing a combination of these strategies, it is possible to overcome the synthetic challenges and obtain this compound in high yield and purity, which is essential for its subsequent applications in research and development.

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Iodopyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which makes it generally less reactive towards electrophilic attack than benzene (B151609) but more susceptible to nucleophilic attack. uoanbar.edu.iq The substituents on 4-Chloro-3-iodopyridin-2-amine significantly modulate this intrinsic reactivity.

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqlibretexts.org This effect is amplified in acidic conditions, which are common for EAS reactions, as the nitrogen atom becomes protonated, further deactivating the ring. uoanbar.edu.iq

However, the reactivity of this compound in EAS is influenced by a combination of competing factors from its substituents:

Amino Group (-NH₂): Located at the C2 position, the amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance. It is an ortho, para-director.

Chloro (-Cl) and Iodo (-I) Groups: Halogens are deactivating groups due to their inductive electron withdrawal but are also ortho, para-directors because of resonance-based electron donation.

In this compound, the available positions for substitution are C5 and C6. The directing effects of the substituents converge to strongly favor electrophilic attack at the C5 position. The C2-amino group directs to the C3 (blocked) and C5 positions. The C4-chloro group also directs to the C3 (blocked) and C5 positions. The C3-iodo group directs to C2 (blocked) and C4 (blocked). This consensus of directing effects makes the C5 position the most nucleophilic and sterically accessible site for electrophiles. Kinetic studies on the bromination of 5-substituted 2-aminopyridines have shown that these compounds react as free bases and that the reaction rates can be correlated using the Hammett equation. rsc.org

The electron-deficient character of the pyridine ring makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2- or 4-positions. youtube.comstackexchange.com In this compound, the chlorine atom is located at the C4 position, which is activated for nucleophilic attack.

The mechanism for SNAr reactions on halopyridines is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the C4 carbon), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.

The stability of the anionic intermediate is crucial for the reaction to proceed. When attack occurs at the C2 or C4 positions, a resonance structure can be drawn where the negative charge is placed on the electronegative ring nitrogen atom, providing significant stabilization. youtube.comstackexchange.com This is not possible when the attack is at the C3 position, making 3-halopyridines much less reactive in SNAr reactions. youtube.com While 4-chloropyridine (B1293800) is highly reactive towards nucleophiles, the presence of the electron-donating amino group at C2 in the target molecule may slightly decrease the ring's electrophilicity, potentially slowing the reaction compared to an unsubstituted 4-chloropyridine. bath.ac.ukchegg.com In SNAr reactions of pyridinium (B92312) ions, the typical leaving group order seen in activated aryl systems (F > Cl ≈ Br > I) is not always followed, indicating complex mechanistic details. rsc.org

Reactivity of the Amino Group

The primary amino group at the C2 position is a key site of reactivity, behaving as a potent nucleophile.

The lone pair of electrons on the nitrogen atom of the C2-amino group makes it nucleophilic and capable of reacting with a wide range of electrophiles. This nucleophilic character is the basis for its extensive derivatization potential. mdpi.comscispace.com While the adjacent pyridine ring is electron-withdrawing, the 2-amino group remains sufficiently nucleophilic to participate in numerous bond-forming reactions. Its bifunctionality allows it to act as a building block in the synthesis of more complex heterocyclic systems. wikipedia.orgnih.gov

The primary amino group of this compound readily undergoes acylation and alkylation.

Acylation: Reaction with acylating agents such as acyl chlorides or carboxylic anhydrides converts the amino group into an amide. Studies on various aminopyridines show that acylation with reagents like acetic anhydride (B1165640) occurs chemoselectively and directly on the exocyclic amino nitrogen rather than the ring nitrogen. publish.csiro.auresearchgate.net This transformation is often used to protect the amino group or to introduce new functional moieties. Even unreactive amines can typically be acetylated by refluxing with an excess of acetic anhydride. youtube.com

| Reaction Type | Reagent Class | Example Reagent | Product |

|---|---|---|---|

| Acylation | Carboxylic Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-(4-Chloro-3-iodopyridin-2-yl)acetamide |

| Acylation | Acyl Halide | Benzoyl Chloride (C₆H₅COCl) | N-(4-Chloro-3-iodopyridin-2-yl)benzamide |

Alkylation: The amino group can also be alkylated, for instance, by reaction with alkyl halides. However, direct alkylation of aminopyridines can be complicated by competing alkylation at the more basic ring nitrogen, leading to pyridinium salt formation. publish.csiro.au To achieve selective N-alkylation on the amino group, specific methods such as reductive amination (reacting with an aldehyde or carboxylic acid in the presence of a reducing agent like sodium borohydride) are often employed. researchgate.net These methods provide mono-alkylated products under mild conditions and in good yields. researchgate.net Catalytic methods using benzyl (B1604629) alcohols have also been shown to selectively alkylate the amino group of 2-aminopyridine (B139424). researchgate.net

| Reaction Type | Method | Example Reagents | Product |

|---|---|---|---|

| Alkylation | Reductive Amination | Formaldehyde, Sodium Borohydride (B1222165) | 4-Chloro-3-iodo-N-methylpyridin-2-amine |

| Alkylation | Direct Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-Benzyl-4-chloro-3-iodopyridin-2-amine |

The oxidation of aromatic amines can lead to a variety of products, including nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. However, the 2-aminopyridine moiety is generally considered more resistant to metabolic oxidation into reactive and potentially toxic nitroso species compared to its aniline (B41778) analogue. nih.gov This reduced oxidation potential contributes to the prevalence of the 2-aminopyridine scaffold in pharmaceuticals. nih.gov While specific oxidation studies on this compound are not widely reported, it can be inferred that under harsh oxidative conditions, transformation of the amine could occur. For example, 2-aminopyridine-3-sulfonyl chlorides have been shown to participate in oxidative reactions with tertiary amines in the presence of air. researchgate.net

Reactivity of Halogen Substituents (Chlorine and Iodine)

The presence of two distinct halogen atoms, chlorine and iodine, on the pyridine ring of this compound imparts a rich and tunable reactivity to the molecule. The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of dihalogenated pyridines, the success of these reactions often hinges on the selective activation of one C-X bond over the other.

Suzuki-Miyaura Coupling: While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general principles of such reactions on dihalopyridines suggest that the more reactive C-I bond would preferentially undergo oxidative addition to the palladium(0) catalyst. This would allow for the selective introduction of an aryl or vinyl group at the 3-position. The subsequent coupling at the less reactive C-Cl bond would require more forcing reaction conditions.

Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key transformation for this substrate. Patent literature reveals the successful application of this reaction, particularly after further functionalization of the pyridine ring. For instance, the nitrated derivative, 4-chloro-3-iodo-5-nitropyridin-2-amine, has been shown to react with (trimethylsilyl)acetylene in a Sonogashira cross-coupling reaction. This transformation highlights the utility of the C-I bond as a handle for introducing alkynyl moieties.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table is based on representative reactions for similar dihalopyridine systems due to limited direct data for this compound.

| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product (at C-3) | Yield (%) |

| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Amino-4-chloro-3-phenylpyridine | Data not available |

| 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 2-Amino-4-chloro-3-(phenylethynyl)pyridine | Data not available |

Nucleophilic Displacement of Halogens by Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) provides another avenue for the functionalization of this compound. The electron-deficient nature of the pyridine ring, further enhanced by the presence of two halogen atoms, facilitates attack by nucleophiles.

Research has demonstrated the selective displacement of the chlorine atom at the 4-position by nucleophiles. In one documented example, this compound was reacted with 2-fluoro-4-nitrophenol (B1220534) in the presence of a base, leading to the substitution of the chloro group. This selectivity is consistent with the known propensity for nucleophilic attack at the 2- and 4-positions of the pyridine ring, which allows for the stabilization of the intermediate Meisenheimer complex through resonance involving the nitrogen atom. stackexchange.com

Table 2: Nucleophilic Displacement Reactions

| Entry | Nucleophile | Reaction Conditions | Displaced Halogen | Product |

| 1 | 2-Fluoro-4-nitrophenol | DIPEA, NMP, 170 °C | Chlorine | 3-Iodo-4-(2-fluoro-4-nitrophenoxy)pyridin-2-amine |

Impact of Halogen Identity on Reaction Pathways

The identity of the halogen atom significantly influences the reaction pathway. In palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is typically I > Br > Cl. This is attributed to the weaker C-I bond, which facilitates the initial oxidative addition step. Consequently, in a molecule like this compound, palladium-catalyzed reactions are expected to occur selectively at the C-I bond under carefully controlled conditions.

Conversely, in nucleophilic aromatic substitution reactions, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile, and the more electronegative halogens are better at stabilizing the negative charge in the intermediate complex. However, the leaving group ability (I > Br > Cl > F) also plays a role in the subsequent aromatization step. For this compound, the observed nucleophilic displacement of the chlorine atom at the 4-position suggests that the position of substitution is a more dominant factor than the intrinsic reactivity of the halogen itself in this particular SNAr reaction. stackexchange.com

Redox Activity and Electron Transfer Processes

The presence of electron-withdrawing halogen atoms and the pyridine nitrogen atom makes the molecule susceptible to reduction. Cyclic voltammetry studies on related halogenated pyridines would likely reveal one or more reduction potentials corresponding to the acceptance of electrons into the π-system of the ring. The specific potentials would be influenced by the nature and position of the halogen substituents and the amino group. The reduction process could lead to the formation of radical anions, which could then undergo further reactions, such as dehalogenation. The relative ease of reduction of the C-I versus the C-Cl bond could also be probed electrochemically, providing further understanding of the molecule's reactivity.

Advanced Derivatization and Functionalization of 4 Chloro 3 Iodopyridin 2 Amine

Strategies for Structural Diversification through Amino Group Modification

The primary amine at the C-2 position of the pyridine (B92270) ring serves as a potent nucleophile and a key handle for introducing structural diversity. Standard amine derivatization techniques can be readily applied to modify this group, providing a straightforward entry into various compound classes. These modifications are foundational steps, often preceding further transformations at the halogenated positions.

Common strategies for modifying the 2-amino group include:

Acylation: The reaction of the amine with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This transformation is useful for installing a variety of functional groups and can also serve as a protecting group strategy to modulate the reactivity of the pyridine ring during subsequent reactions. For instance, acetylation with acetic anhydride (B1165640) can be performed to yield N-(4-chloro-3-iodopyridin-2-yl)acetamide. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine, leads to the formation of stable sulfonamides. These derivatives are prominent in medicinal chemistry.

Alkylation: While direct N-alkylation can sometimes be challenging due to potential over-alkylation and competing ring nitrogen alkylation, reductive amination provides a controlled method. This involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ with agents like sodium borohydride (B1222165) to yield the secondary or tertiary amine.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a direct route to substituted ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors, making them valuable motifs in drug design.

The derivatization of the amino group not only introduces new functionalities but also significantly alters the electronic properties of the pyridine ring, which can influence the regioselectivity and rate of subsequent cross-coupling reactions at the C-3 and C-4 positions.

Table 1: Potential Amino Group Derivatization Reactions

| Reaction Type | Reagent Example | Product Class | Potential Utility |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Protection, introduction of carbonyl functionality |

| Sulfonylation | Tosyl Chloride | Sulfonamide | Bioisosteric replacement, medicinal chemistry scaffold |

| Reductive Amination | Benzaldehyde, NaBH4 | Secondary Amine | Controlled N-alkylation |

| Urea Formation | Phenyl Isocyanate | Urea | Hydrogen bonding motifs in drug design |

Exploiting Halogen Reactivity for Further Chemical Transformations

The presence of two different halogen atoms at the C-3 (iodo) and C-4 (chloro) positions is the most significant feature of the 4-Chloro-3-iodopyridin-2-amine scaffold for advanced functionalization. The significant difference in the carbon-halogen bond strength (C-I < C-Br < C-Cl) allows for selective, site-specific reactions, typically through palladium-catalyzed cross-coupling. The C-I bond is considerably more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond, enabling a predictable, stepwise functionalization pathway. rsc.org

Key transformations exploiting this differential reactivity include:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C-C bond. wikipedia.orgorganic-chemistry.org This is a powerful method for installing alkynyl substituents, which are themselves versatile intermediates for further transformations or key components of biologically active molecules. The reaction can be performed selectively at the C-3 position, leaving the C-4 chloro group intact for subsequent coupling. A patent for the synthesis of ERBB modulators describes the use of this compound in a coupling reaction with a substituted indoline (B122111) alkyne, demonstrating a direct application of this methodology. google.com

Suzuki-Miyaura Coupling: This widely used reaction forms C-C bonds by coupling the aryl halide with an organoboron reagent (boronic acid or ester). libretexts.orgnih.gov It allows for the introduction of a vast array of aryl, heteroaryl, or vinyl groups. By carefully selecting reaction conditions, the C-3 iodo group can be selectively coupled, followed by a second, typically more forcing, Suzuki coupling at the C-4 chloro position to generate highly substituted pyridine derivatives. beilstein-journals.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds by coupling the aryl halide with a primary or secondary amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org This provides a direct route to introduce diverse amine functionalities at either the C-3 or C-4 position. Sequential amination, first at the more reactive C-3 iodide and subsequently at the C-4 chloride, can be achieved to construct complex diamino-pyridines. libretexts.org

This hierarchical reactivity allows chemists to use the this compound scaffold as a linchpin, sequentially introducing different molecular fragments in a controlled manner to build complex molecular architectures.

Synthesis of Complex Heterocyclic Systems Utilizing the this compound Scaffold

The true synthetic power of this compound is realized when its multiple functional groups are used in concert to construct fused heterocyclic systems. The ortho relationship between the 2-amino group and the 3-iodo group is particularly suited for domino reactions involving an initial cross-coupling at C-3 followed by an intramolecular cyclization involving the C-2 amine.

The Pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged scaffold in medicinal chemistry. The synthesis of this ring system is a prime application for halogenated aminopyridines. While detailed literature examples often feature the isomeric 2-chloro-3-iodopyridin-4-amine, the synthetic strategy is directly applicable to this compound for the construction of the related pyrrolo[2,3-c]pyridine core, and conceptually for the target pyrrolo[3,2-c] system if the starting material were rearranged.

A general and effective route involves a two-step, one-pot sequence:

Sonogashira Coupling: The 3-iodopyridine (B74083) is first coupled with a terminal alkyne under standard Sonogashira conditions. nih.gov This creates a 3-alkynyl-2-aminopyridine intermediate.

Intramolecular Cyclization (Annulation): In the presence of a base (e.g., t-BuOK, DBU) or sometimes under the same reaction conditions, the nucleophilic 2-amino group attacks the newly installed alkyne via a 5-endo-dig cyclization, forming the five-membered pyrrole (B145914) ring fused to the pyridine core. nih.govchemicalbook.com

This domino approach provides a rapid and efficient entry into the pyrrolopyridine scaffold. nih.gov The chloro-substituent at the C-4 position of the original pyridine ring remains on the newly formed bicyclic system, serving as a handle for further diversification, for example, through a subsequent Suzuki or Buchwald-Hartwig coupling reaction to install additional substituents. nih.gov

Beyond the well-established pyrrolopyridine synthesis, the unique arrangement of functional groups in this compound makes it a promising starting material for a variety of other fused heterocyclic systems. By varying the coupling partner in the initial reaction at the C-3 position, different ring systems can be targeted.

For example:

Fused Pyrazinones or Pyridones: A Suzuki coupling to introduce a boronic ester containing an ortho-amino or ortho-hydroxy group could be followed by an intramolecular cyclization (e.g., lactamization) to form tricyclic systems.

Domino Heck and Amination Reactions: A Heck reaction at the C-3 position with an appropriately functionalized alkene, followed by intramolecular cyclization, could lead to the formation of different ring sizes.

The synthesis of these more complex polycyclic systems often relies on the careful orchestration of multiple reaction steps, leveraging the differential reactivity of the C-I and C-Cl bonds and the nucleophilicity of the C-2 amino group. This area represents a fertile ground for the discovery of novel heterocyclic scaffolds with potential applications in materials science and medicinal chemistry. researchgate.net

Methodologies for Characterization of Derivatized Compounds

The unambiguous characterization of the novel and complex molecules derived from this compound is critical to confirming the success of the synthetic transformations. A combination of spectroscopic and analytical techniques is employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for structural elucidation in solution.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize the starting material and each subsequent derivative.

¹H NMR: In the starting material, this compound, the two protons on the pyridine ring appear as distinct signals in the aromatic region, typically as doublets due to coupling with each other. The protons of the amino group usually appear as a broad singlet. Upon derivatization, characteristic changes are observed. For example, in a Sonogashira coupling at C-3, the signals corresponding to the starting pyridine protons would shift, and new signals for the protons on the coupled alkyne and its substituents would appear. For a related isomer, 2-chloro-3-iodopyridin-4-amine, the two pyridine protons are reported as doublets at δ 7.74 and δ 6.53 ppm. chemicalbook.com Similar patterns would be expected for the target compound and its derivatives.

¹³C NMR: This technique provides information on the carbon skeleton. The spectrum of the parent compound would show five distinct signals for the pyridine carbons. After derivatization, the appearance of new signals and shifts in the existing pyridine carbon signals confirm the modification. For instance, acylation of the amino group would introduce a new carbonyl carbon signal around 165-175 ppm. sciforum.net

2D NMR Techniques: For more complex derivatives, such as the fused heterocyclic systems, one-dimensional spectra can be difficult to interpret. Two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY identifies proton-proton coupling networks, helping to piece together fragments of the molecule.

HSQC correlates protons directly to the carbons they are attached to.

HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for establishing connectivity between different parts of the molecule, such as linking a newly introduced substituent to the correct position on the pyridine or pyrrolopyridine core.

Table 2: Representative NMR Data for Characterizing Derivatized Compounds

| Technique | Information Provided | Example Application |

|---|---|---|

| ¹H NMR | Proton environment, coupling, and number of protons. | Confirming the addition of an aryl group in a Suzuki reaction by observing new aromatic proton signals. |

| ¹³C NMR | Carbon skeleton and chemical environment of each carbon. | Identifying the new sp-hybridized carbon signals (~80-100 ppm) after a Sonogashira coupling. |

| COSY | 1H-1H coupling correlations. | Mapping the proton network within a complex substituent. |

| HSQC/HMBC | 1H-13C correlations (1-bond and 2-3 bond). | Confirming the point of attachment of a new group to the heterocyclic core and verifying the regiochemistry of cyclization. |

Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is an essential technique for the analysis of derivatives of this compound. It provides critical information on the molecular weight of the synthesized compounds, confirming that the desired reaction has occurred. Furthermore, the liquid chromatography component separates the product from any unreacted starting materials or byproducts, giving an indication of purity. epo.org

In the synthesis of complex kinase inhibitors, LC/MS is used to confirm the mass of the final product. For example, the derivative prepared from this compound, 3-aminophenol, and (4-phenoxyphenyl)boronic acid was analyzed by mass spectrometry, which confirmed the expected molecular ion peak. google.com

Below is a table summarizing LC/MS data for a representative derivative.

| Starting Material | Derivative | Analytical Method | Observed m/z |

| This compound | (E)-N-(3-((2-amino-3-(4-phenoxyphenyl)pyridin-4-yl)oxy)phenyl)-4-(dimethylamino)but-2-enamide | MS | 481 |

This interactive table is based on data reported in patent literature for derivatives synthesized from this compound. google.com

Elemental Analysis

Elemental analysis is a standard method used to determine the elemental composition of a pure compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements with the calculated values based on the proposed chemical formula, researchers can verify the empirical formula of a newly synthesized derivative. While it is a fundamental characterization technique for novel compounds, specific elemental analysis data for derivatives of this compound are not detailed in the surveyed patent literature.

Single Crystal X-ray Diffraction Studies

While specific single crystal X-ray diffraction studies for derivatives of this compound were not found, extensive studies have been conducted on derivatives of a very closely related analogue, 5-bromo-4-chloro-3-iodopyridin-2-amine. These derivatives, which are inhibitors of the Fibroblast Growth Factor Receptor (FGFR), have been crystallized and analyzed to identify different polymorphic forms. google.com X-ray Powder Diffraction (XRPD) patterns are used to characterize these crystalline forms, each displaying a unique set of characteristic peaks at specific 2-theta angles. For example, one crystalline form, designated Form IV, of an FGFR inhibitor derived from the bromo-analogue is characterized by the XRPD peaks shown in the table below. google.com

| Characteristic Peaks for Form IV (°2-theta) |

| 10.1 |

| 13.0 |

| 14.0 |

| 15.6 |

| 17.3 |

| 18.4 |

| 20.2 |

| 21.4 |

| 22.2 |

| 22.7 |

| 24.3 |

| 26.4 |

| 26.8 |

This interactive table presents characteristic X-ray powder diffraction peaks for a crystalline form of an FGFR inhibitor derived from the closely related analogue, 5-bromo-4-chloro-3-iodopyridin-2-amine. google.com

Computational Chemistry and Mechanistic Insights into 4 Chloro 3 Iodopyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 4-Chloro-3-iodopyridin-2-amine. These computational methods allow for a detailed analysis of the molecule's electron distribution and orbital energies, which are key determinants of its chemical reactivity.

Assessment of Electron Cloud Distribution

The electron cloud distribution in this compound is significantly influenced by its substituent groups: the electron-donating amino (-NH2) group and the electronegative chloro (-Cl) and iodo (-I) atoms. A molecular electrostatic potential (MESP) map is a powerful tool for visualizing this distribution. In such a map, regions of high electron density, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, prone to nucleophilic attack, are colored blue .

Table 1: Expected Influence of Substituents on Electron Cloud Distribution

| Substituent Group | Position | Expected Electronic Effect | Influence on Molecular Electrostatic Potential (MESP) |

| Amino (-NH2) | 2 | Electron-donating (mesomeric effect) | Increases electron density on the ring; creates a negative potential region. |

| Iodo (-I) | 3 | Electron-withdrawing (inductive effect) | Decreases electron density on the adjacent carbon; creates a positive potential region. |

| Chloro (-Cl) | 4 | Electron-withdrawing (inductive effect) | Decreases electron density on the adjacent carbon; creates a positive potential region. |

| Pyridine (B92270) Nitrogen | 1 | Electron-withdrawing (inductive effect) | Creates a significant region of negative potential due to the lone pair. |

Frontier Molecular Orbital Analysis (e.g., LUMO energy)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater susceptibility to nucleophilic attack wuxibiology.comwuxibiology.com.

In halogenated pyridines, the energy and distribution of the LUMO are critical for predicting the sites of nucleophilic aromatic substitution wuxibiology.com. The electron-withdrawing nature of the chlorine and iodine atoms in this compound is expected to lower the energy of the LUMO, making the pyridine ring more electrophilic compared to unsubstituted pyridine. Computational analysis often reveals that for a reaction to occur at a specific carbon-halogen bond, a significant lobe of the LUMO (or sometimes the LUMO+1) must be centered on that carbon atom wuxibiology.comwuxiapptec.com. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity nih.gov.

Table 2: Predicted Frontier Molecular Orbital Characteristics

| Molecular Orbital | Key Influencing Factors | Predicted Energy Level | Implication for Reactivity |

| HOMO | The amino group's lone pair and the pyridine ring's π-system. | Relatively high | Indicates potential for electrophilic attack on the molecule. |

| LUMO | The π-antibonding orbitals of the ring, significantly influenced by the electron-withdrawing halogens. | Relatively low | Suggests susceptibility to nucleophilic attack, particularly at carbon atoms bearing halogens. wuxibiology.com |

| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO. | Moderate to small | A smaller gap suggests higher overall chemical reactivity and polarizability. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful means to investigate the step-by-step pathways of chemical reactions involving this compound. By employing methods like Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying transition states, intermediates, and calculating activation energies researchgate.netrsc.org.

For instance, computational studies could elucidate the mechanism of nucleophilic substitution at the C4-Cl or C3-I positions. Such a study would involve modeling the approach of a nucleophile, the formation of a Meisenheimer-like intermediate (a tetrahedral cation intermediate), and the subsequent departure of the halide leaving group rsc.org. The calculations would determine the relative activation barriers for substitution at each position, thereby predicting the regioselectivity of the reaction. These models can also account for solvent effects, which are often crucial in determining reaction outcomes ibs.re.kr. This approach has been successfully used to understand the regioselectivity of reactions on other substituted pyridines researchgate.net.

In Silico Structure-Activity Relationship (SAR) Studies

In silico SAR studies use computational methods to predict the biological activity of a molecule based on its structure. For this compound, these studies can help identify potential biological targets and predict its binding affinity and mode of interaction, guiding further experimental research rsc.orgtandfonline.com.

Prediction of Molecular Interactions with Biological Targets

The aminopyridine scaffold is a common feature in many biologically active compounds, particularly as kinase inhibitors rsc.orgnih.gov. In silico methods can be used to screen this compound against a library of known biological targets. The prediction of interactions relies on identifying key pharmacophoric features: hydrogen bond donors (the -NH2 group), hydrogen bond acceptors (the pyridine nitrogen), and hydrophobic/halogen bonding regions (the chloro- and iodo-substituted ring).

These features can be matched to the binding sites of proteins, such as the ATP-binding pocket of kinases. The amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of many known kinase inhibitors. The chlorine and iodine atoms can form halogen bonds or participate in hydrophobic interactions within the active site, potentially enhancing binding affinity and selectivity mdpi.com.

Conformational Analysis and Ligand-Receptor Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction . For this compound, a docking study would involve preparing its 3D structure and placing it into the active site of a potential protein target, such as a cyclin-dependent kinase (CDK) or epidermal growth factor receptor (EGFR) nih.gov.

The process involves a conformational analysis to identify the low-energy shapes of the molecule. A scoring function then evaluates thousands of possible binding poses, ranking them based on binding energy (typically in kcal/mol). The best-scoring poses reveal specific molecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts between the ligand and amino acid residues of the protein ashdin.com. This analysis provides a structural hypothesis for the molecule's mechanism of action and can guide the design of more potent analogues.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Description | Example Finding |

| Binding Energy | Estimated free energy of binding (kcal/mol); more negative values indicate stronger binding. | -7.5 kcal/mol |

| Key Hydrogen Bonds | Hydrogen bonds formed between the ligand and protein residues. | Amino group (-NH2) forms a hydrogen bond with the backbone carbonyl of a hinge region residue (e.g., Glu804). |

| Halogen Bonds | Non-covalent interaction involving the chlorine or iodine atom. | Iodine atom at C3 forms a halogen bond with a backbone carbonyl or an electron-rich residue. |

| Hydrophobic Interactions | Interactions between the pyridine ring and nonpolar residues. | The chloro-substituted part of the ring interacts with hydrophobic residues like Leucine or Valine. |

| Predicted Inhibition Constant (Ki) | Calculated concentration required to produce half-maximum inhibition. | 0.9 µM |

Applications of 4 Chloro 3 Iodopyridin 2 Amine in Interdisciplinary Research

Medicinal Chemistry and Drug Discovery

In the realm of pharmaceutical sciences, 4-Chloro-3-iodopyridin-2-amine is highly regarded as a versatile intermediate for the creation of novel therapeutic agents. chemicalbook.com Its structural framework is a key component in the development of compounds targeting a range of diseases, from infectious agents to cancer. chemicalbook.com

This compound is a crucial precursor in the synthesis of a multitude of biologically active molecules. chemicalbook.comguidechem.com The presence of halogen atoms (chlorine and iodine) and an amine group on the pyridine (B92270) core allows for a variety of chemical transformations, making it an ideal starting material for constructing complex heterocyclic structures. chemicalbook.com These structures are often the basis for new drugs. For instance, it is utilized in the synthesis of kinase inhibitors, which are significant in cancer therapy, and in the development of compounds aimed at treating neurological disorders. chemicalbook.com The compound's ability to participate in various coupling reactions and nucleophilic substitution reactions makes it a fundamental component in the assembly of diverse molecular libraries for drug screening and development. chemicalbook.comchemicalbook.com

The scaffold provided by this compound has been instrumental in the synthesis of new agents to combat infectious diseases. Researchers have leveraged its reactive properties to design and create molecules with potent activity against bacteria, mycobacteria, and protozoan parasites.

Research has demonstrated the use of this compound in the synthesis of novel antibacterial agents. One area of investigation involves the creation of pyrrolo[3,2-c]pyridine derivatives. These compounds have been designed and synthesized, with their structures confirmed through methods like NMR and mass spectral analysis. chemicalbook.com Docking studies with enzymes such as GlcN-6-P synthase have been used to support the structural design of these potential antibacterial molecules. chemicalbook.com The development of such new derivatives represents a strategy to address the ongoing challenge of bacterial resistance to existing antibiotics.

| Compound Class | Target Organism/Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[3,2-c]pyridine derivatives | Various bacteria (GlcN-6-P synthase target) | Designed and synthesized as new potential antibacterial agents; structural analysis and docking studies performed. | chemicalbook.com |

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has benefited from the chemical versatility of pyridine-based compounds. Derivatives of this compound are explored for their potential as antitubercular agents. For example, research into 7H-pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from related chloro-amino pyridine precursors, has identified compounds with significant activity against Mycobacterium tuberculosis. nih.gov In one study, a derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrated a minimum inhibitory concentration (MIC90) of 0.488 µM and was non-cytotoxic to Vero cells. nih.gov Such studies highlight the importance of the core structure in developing new leads for tuberculosis treatment. nih.gov

| Compound | Target Strain | Activity (MIC90) | Cytotoxicity | Reference |

|---|---|---|---|---|

| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Mycobacterium tuberculosis (GFP reporter strain) | 0.488 µM | Non-cytotoxic to Vero cells | nih.gov |

| Compound with 4-morpholino substituent | Mycobacterium tuberculosis (GFP reporter strain) | 3.906 µM | Not specified | nih.gov |

The development of drugs to treat diseases caused by protozoan parasites is a critical area of global health research. nih.gov this compound and its derivatives have been investigated as starting points for the synthesis of antiprotozoal compounds.

Trypanosoma cruzi : Chagas disease, caused by Trypanosoma cruzi, is a major health issue in the Americas. nih.gov Scientists have synthesized libraries of compounds derived from chloro-amino pyridines to test their efficacy against this parasite. For instance, a series of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols were synthesized and evaluated for their activity against intracellular Trypanosoma cruzi amastigotes. chemicalbook.com This research aims to identify new chemical entities that could lead to more effective treatments for Chagas disease, as current options are limited and can have significant side effects. nih.gov A detailed structure-activity relationship (SAR) analysis of cyanopyridine derivatives revealed that a nitrile group and an acetophenone-like carbonyl group were crucial for potent anti-T. cruzi activity. nih.gov

Eimeria tenella : Coccidiosis, caused by parasites of the genus Eimeria, leads to significant economic losses in the poultry industry. nih.govresearchgate.net Research into new anticoccidial agents is ongoing. While direct synthesis from this compound is not explicitly detailed in the provided context, the development of novel compounds against Eimeria tenella is an active area of research. ekb.egnih.gov Studies have evaluated the efficacy of various compounds, such as the natural product morin, which inhibits the parasite's aldolase (B8822740) 2 enzyme (EtALD2), and novel triazine compounds like nitromezuril, which disrupts the parasite's lifecycle, particularly the schizogony stages. nih.govnih.gov

The structural core of this compound is a valuable platform for the design and synthesis of novel anti-cancer agents. nih.gov Its utility is demonstrated in the creation of compounds that can inhibit cancer cell growth through various mechanisms.

Based on the pharmacophore of ONC201, a small molecule anti-cancer agent in clinical trials, researchers have designed and synthesized a series of tetrahydropyrido[4,3-d]pyrimidine-2,4-diones. nih.gov These compounds have shown potent inhibition of cell growth in a panel of human cancer cell lines. nih.gov Preliminary studies suggest they function similarly to ONC201 by inhibiting the phosphorylation of AKT and ERK, and promoting the expression of the TRAIL gene. nih.gov Structure-activity relationship (SAR) studies indicated that modifications to the core structure can significantly enhance cellular activity, with the most potent compounds being over 100 times more effective than ONC201 in inhibiting cancer cell growth. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4 (tetrahydropyrido[4,3-d]pyrimidine-2,4-dione derivative) | H3122 | 1.6 µM | nih.gov |

| MV4;11 | 0.4 µM |

Neurological Drug Development

The development of drugs targeting the central nervous system (CNS) is a complex challenge. The 4-aminopyridine (B3432731) structure is a known pharmacophore with applications in neurological conditions. Although research specifically on this compound in this area is limited, the core structure is of interest. For instance, derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potential multifunctional agents for Alzheimer's disease, showing acetylcholinesterase inhibitory effects nih.gov. This suggests that the broader class of substituted chloropyridines warrants investigation for neurological drug development. The unique substitution pattern of this compound could be exploited to create novel CNS-active compounds with tailored properties.

Investigation of Interactions with Specific Biological Targets and Macromolecules

A significant area of research involving this compound and related compounds is their ability to act as covalent protein modifiers. Halopyridines have been identified as selective, tunable, and "switchable" agents for this purpose nih.govchemicalbook.com. The reactivity of the 4-chloro substituent can be enhanced upon protonation of the pyridine ring, allowing for targeted covalent bond formation with nucleophilic residues, such as cysteine, on proteins nih.govchemicalbook.com.

This "switchable" electrophilicity is a key feature that can be exploited in the design of chemical probes and inhibitors that only become highly reactive upon binding to their specific protein target nih.govchemicalbook.com. This targeted reactivity can lead to highly selective and potent inhibition of enzyme function. Research has shown that diverse, fragment-sized 4-halopyridines can inactivate human dimethylarginine dimethylaminohydrolase-1 (DDAH1) through covalent modification of an active site cysteine chemicalbook.com.

The table below summarizes the reactivity characteristics of 4-halopyridines as covalent protein modifiers.

| Feature | Description | Reference |

| Reactivity | Similar to acrylamide (B121943) in its neutral state, but can be "switched" to a reactivity similar to iodoacetamide (B48618) upon protonation. | nih.govchemicalbook.com |

| Selectivity | The requirement for catalysis, such as protonation by a nearby acidic residue in the protein's active site, contributes to its selectivity. | nih.govchemicalbook.com |

| Tunability | The reactivity and pKa can be predictably varied by introducing different substituents on the pyridine ring. | chemicalbook.com |

| Application | Development of selective covalent inhibitors and chemical probes for studying protein function. | nih.govchemicalbook.com |

Materials Science Applications

The unique electronic and structural properties of this compound also make it a candidate for applications in materials science, particularly in the development of novel organic materials with tailored functionalities.

Synthesis of Novel Organic Optoelectronic Materials

While direct research on this compound in optoelectronics is not widely published, a structurally related compound, 2-Chloro-3-iodopyridin-4-amine, has been noted for its role in the synthesis of novel organic materials. The presence of both electron-donating (amine) and electron-withdrawing (chloro and iodo) groups, along with the aromatic pyridine ring, provides a foundation for creating molecules with interesting photophysical properties. These properties are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The ability to functionalize the different positions of the pyridine ring allows for the fine-tuning of the electronic energy levels and charge-transport characteristics of the resulting materials.

Components in Organic Semiconductor Technologies

The development of organic semiconductors is a rapidly growing field, with applications in flexible displays, sensors, and RFID tags. The core structure of this compound can be incorporated into larger conjugated systems to create new organic semiconductor materials. The inclusion of heteroatoms like nitrogen and halogens can influence the molecular packing in the solid state and the charge-carrier mobility of the material. By serving as a building block, this compound can contribute to the synthesis of polymers and small molecules with desirable semiconducting properties, such as high charge carrier mobility and good environmental stability.

Development of Metal-Organic Frameworks (MOFs) for Gas Adsorption, Separation, and Catalysis

The application of this compound as a direct ligand or building block in the synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in publicly available research. While MOFs are widely studied for their exceptional properties in gas adsorption, separation, and catalysis, the specific incorporation of this compound into their structures has not been a primary focus of the research found. The potential for its nitrogen-containing pyridine ring and amino group to coordinate with metal centers exists, but specific examples demonstrating its use in creating MOFs for these applications are not detailed in the current literature.

Integration into Advanced Materials for Enhanced Properties

Agrochemical Research and Development

In the field of agrochemicals, halogenated and aminated pyridine derivatives are crucial intermediates for developing new active ingredients. This compound serves as a valuable scaffold in this domain, particularly for synthesizing novel herbicides and pesticides.

Herbicidal Compound Synthesis

This compound is a key precursor for the synthesis of complex pyridine-based herbicides. The core structure of the molecule is retained in more elaborate compounds that have been patented for their ability to control undesirable vegetation. epo.org Its utility lies in providing a foundational "4-amino-3-chloro-pyridine" moiety that can be further functionalized to create potent herbicidal agents.

For instance, patented herbicidal compositions include compounds that are structurally derived from this basic framework. These molecules often target broadleaf and grass weeds in various crops. epo.orgepo.org The synthesis pathways leverage the reactive sites on the this compound ring to build more complex and selective herbicides.

Table 1: Examples of Patented Herbicidal Compounds with Structural Similarity

| Compound Name | Base Structure | Application/Use | Patent Reference |

|---|---|---|---|

| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | 4-Amino-3-chloro-pyridine | Control of grass, broadleaf, and sedge weeds in various cropping situations. | U.S. Patent 7,314,849 (B2) epo.org |

| 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid | 4-Amino-3-chloro-5-fluoro-pyridine | Control of phenoxyalkanoic acid herbicide-resistant weeds. | US 2012/0115727 epo.org |

Pesticidal Agent Development (Insecticidal and Bactericidal Activities)

While direct studies on the pesticidal activity of derivatives synthesized from this compound are limited, research on its isomers and related pyridine structures highlights the significant potential of this chemical class in developing new insecticidal and bactericidal agents. The core pyridine structure is a common feature in many biologically active compounds.

Research on the isomer 2-Chloro-3-Iodine-4-Pyridinamine has shown that it can be used to synthesize novel pyrrolo[3,2-c]pyridine derivatives. chemicalbook.com Certain compounds from this series have demonstrated notable in vitro antimicrobial and antitubercular activity. For example, specific derivatives showed excellent activity against Mycobacterium tuberculosis with low cytotoxicity. chemicalbook.com This suggests that this compound could serve as a similar starting point for synthesizing compounds with potential bactericidal properties.

Furthermore, the broader class of pyridine derivatives has been extensively investigated for various biological activities. Studies have shown that different substitutions on the pyridine ring can lead to potent antimicrobial and insecticidal effects. nih.govmdpi.com

Table 2: Biological Activities of Related Pyridine-Based Compounds

| Compound Class/Derivative | Starting Isomer/Related Compound | Observed Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Pyrrolo[3,2-c]pyridine Mannich bases | 2-Chloro-3-Iodine-4-Pyridinamine | Antimicrobial, Antitubercular | A specific derivative showed excellent activity against M. tuberculosis (MIC <0.78 μg/mL) with low cytotoxicity. | ChemicalBook chemicalbook.com |

| 4-chloro-3-nitrophenylthiourea derivatives | 4-chloro-3-nitrophenyl structure | Antibacterial | High activity against standard and hospital strains (MIC values 0.5-2 μg/mL). | PubMed nih.gov |

| 2-Phenylpyridine derivatives | 2-Phenylpyridine | Insecticidal | Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. | PMC nih.gov |

This body of research underscores the potential of this compound as a versatile intermediate for the development of novel pesticidal agents with both insecticidal and bactericidal properties.

Future Research Directions and Unresolved Challenges

Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches

The synthesis of poly-functionalized pyridines often involves harsh reaction conditions, multi-step procedures, and the use of hazardous reagents, presenting significant challenges in terms of efficiency and environmental impact. youtube.comnsf.gov Traditional electrophilic aromatic substitution on pyridine (B92270) is an electronically mismatched process requiring high temperatures and strong acids, often resulting in poor regioselectivity. nih.govchemrxiv.orgnih.gov Future research must pivot towards more sustainable and elegant synthetic strategies.

A primary challenge is the development of direct C–H functionalization methods. thieme-connect.combeilstein-journals.org Transition-metal-catalyzed C–H activation could provide a more atom-economical route to halogenated and otherwise substituted pyridines, bypassing the need for pre-functionalized precursors. acs.orgnih.gov Iron-catalyzed C–H activation, in particular, represents an inexpensive and less toxic alternative to precious metal catalysts. nih.gov Another promising avenue is the use of photocatalysis, which can facilitate radical-based functionalization of the pyridine ring under mild, visible-light-driven conditions, offering novel selectivity compared to classical methods. iciq.orgacs.orgchemeurope.comacs.org

Furthermore, the principles of green chemistry should be integrated into the synthesis of 4-Chloro-3-iodopyridin-2-amine. ijarsct.co.in This includes the adoption of flow chemistry, which can improve reaction control, safety, and scalability while often reducing waste. acs.orgresearchgate.netmdpi.com The development of solvent-free or aqueous synthetic routes and the use of biocatalysts or engineered enzymes could dramatically reduce the environmental footprint of producing such valuable chemical building blocks. ijarsct.co.innih.gov

| Feature | Traditional Halogenation | Future Green Approach |

| Strategy | Multi-step synthesis with pre-functionalization, followed by harsh electrophilic halogenation. nsf.gov | Direct, one-pot C–H functionalization using photocatalysis or transition-metal catalysis. beilstein-journals.orgacs.org |